5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The presence of both an oxazolidinone ring and a hydroxyphenyl group in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of ethoxymethyl chloride with 4-hydroxyphenyl oxazolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibiotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the hydroxyphenyl group can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar structure but different substituents.
Tedizolid: A more potent oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Uniqueness
5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one is unique due to its specific combination of an ethoxymethyl group and a hydroxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Properties
CAS No. |
73422-68-1 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-(ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-2-16-8-11-7-13(12(15)17-11)9-3-5-10(14)6-4-9/h3-6,11,14H,2,7-8H2,1H3 |
InChI Key |
DEFCHAJOLPDGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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